molecular formula C10H23N5 B11636061 N,N-dibutylimidodicarbonimidic diamide

N,N-dibutylimidodicarbonimidic diamide

Katalognummer: B11636061
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: DRFIDKXKHBUJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of carbamimidamides, which are characterized by the presence of the carbamimidamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE typically involves the reaction of dibutylamine with a suitable carbamimidamide precursor under controlled conditions. One common method involves the use of a catalyst such as Rh/I in the presence of N-methylpyrrolidone and decane. The reaction is carried out under a CO2 and H2 atmosphere at elevated temperatures (around 100°C) for 24 hours .

Industrial Production Methods

Industrial production of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibutylcarbamimidamide oxides, while substitution reactions can produce a variety of substituted carbamimidamides.

Wissenschaftliche Forschungsanwendungen

N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include binding to enzymes and receptors, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE include:

Uniqueness

N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE is unique due to its specific structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H23N5

Molekulargewicht

213.32 g/mol

IUPAC-Name

1,1-dibutyl-3-(diaminomethylidene)guanidine

InChI

InChI=1S/C10H23N5/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12/h3-8H2,1-2H3,(H5,11,12,13,14)

InChI-Schlüssel

DRFIDKXKHBUJDB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=N)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.